3-(6-Aminopyridin-3-yl)benzoic acid
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Description
3-(6-Aminopyridin-3-yl)benzoic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol .
Molecular Structure Analysis
The InChI code for 3-(6-Aminopyridin-3-yl)benzoic acid is 1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) and the InChI key is RWSYZOSQBJSZNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(6-Aminopyridin-3-yl)benzoic acid is a solid at room temperature . It should be stored at 2-8°C .Relevant Papers The relevant papers for 3-(6-Aminopyridin-3-yl)benzoic acid include studies on its coordination chemistry and its use in the synthesis of metal-organic frameworks .
Scientific Research Applications
Coordination Chemistry and Photophysical Properties
The study of heteroleptic Hg(II) complexes with substituted benzoic acids, including 3-amino benzoic acid, reveals interesting coordination behavior and photophysical properties. Unlike other substituted benzoic acids, 3-amino benzoic acid demonstrates a unique affinity towards Hg(II) centers, leading to the formation of complexes with distinct fluorescence spectra and maximum quantum yield observed for polymers exhibiting different fluorescence spectra in various solvents. These findings highlight the potential of 3-(6-Aminopyridin-3-yl)benzoic acid derivatives in developing materials with specific optical properties (Mobin, S., et al., 2016).
Fluorescence Probes for Reactive Oxygen Species
The development of novel fluorescence probes based on benzoic acid derivatives, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), for detecting highly reactive oxygen species (hROS) demonstrates the chemical's role in advancing biosensing technologies. These probes can selectively and dose-dependently afford a strongly fluorescent compound upon reaction with hROS, enabling the differentiation of specific reactive oxygen species in biological and chemical applications (Setsukinai, K., et al., 2003).
Antimicrobial and Anticancer Applications
Derivatives of 3-(6-Aminopyridin-3-yl)benzoic acid have been synthesized and shown to possess antimicrobial and anticancer activities. For instance, triorganostannyl esters derived from pyridinylimino substituted aminobenzoic acids exhibit significant physicochemical properties affecting both the photophysical properties of the metal and the ligand's intermolecular interactions. This suggests potential applications in developing new therapeutic agents (Tzimopoulos, D., et al., 2010).
Biosynthesis of Benzoic Acid in Plants and Bacteria
The biosynthesis of benzoic acid, a simple structure with widespread occurrence in both eukaryotes and prokaryotes, highlights the fundamental role of derivatives like 3-amino benzoic acid in natural product synthesis. The understanding of its biosynthesis pathways offers insights into the production of important compounds, such as natural products with various biological activities, and underscores the significance of these derivatives in biosynthetic research (Hertweck, C., et al., 2001).
properties
IUPAC Name |
3-(6-aminopyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZOSQBJSZNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Aminopyridin-3-yl)benzoic acid |
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